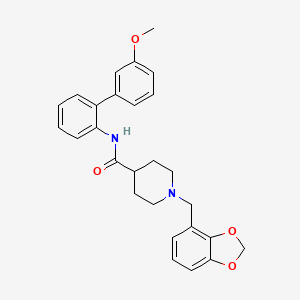![molecular formula C20H22N2O3 B4997697 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. This compound has been shown to selectively inhibit COX-2 activity, which may contribute to its anti-inflammatory effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to have antioxidant effects and can protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. It can be expensive to synthesize and may not be readily available in some laboratories. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs for the treatment of inflammation and neurodegenerative diseases is an area of potential future research.
Métodos De Síntesis
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-(1-piperidinylcarbonyl)benzoic acid with phenoxyacetyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a novel anti-inflammatory agent. In biochemistry, this compound has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Propiedades
IUPAC Name |
2-phenoxy-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-25-18-10-3-1-4-11-18)21-17-9-7-8-16(14-17)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOTDJJAXXSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4997615.png)
![2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)

![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)

![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4997658.png)
![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)